molecular formula C9H12N2O3S B13551339 N-ethyl-3-sulfamoylbenzamide

N-ethyl-3-sulfamoylbenzamide

Cat. No.: B13551339
M. Wt: 228.27 g/mol
InChI Key: NCFCRVHZKBSWRR-UHFFFAOYSA-N
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Description

N-ethyl-3-sulfamoylbenzamide is an organic compound with the molecular formula C9H12N2O3S. It is a derivative of benzamide, featuring an ethyl group attached to the nitrogen atom and a sulfamoyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-3-sulfamoylbenzamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, which facilitates the formation of the sulfonamide bond . The reaction typically occurs under mild conditions and does not require pre-functionalization or de-functionalization steps, making it an efficient and environmentally friendly process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-sulfamoylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

N-ethyl-3-sulfamoylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets. For instance, in the context of HBV research, the compound acts as a capsid assembly modulator, interfering with the assembly of viral capsid proteins. This disruption can inhibit viral replication and reduce the viral load in infected cells . The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

N-ethyl-3-sulfamoylbenzamide can be compared with other sulfonamide derivatives, such as:

  • N-methyl-3-sulfamoylbenzamide
  • N-propyl-3-sulfamoylbenzamide
  • N-ethyl-4-sulfamoylbenzamide

These compounds share similar structural features but differ in the nature and position of substituents on the benzene ring. This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

N-ethyl-3-sulfamoylbenzamide

InChI

InChI=1S/C9H12N2O3S/c1-2-11-9(12)7-4-3-5-8(6-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12)(H2,10,13,14)

InChI Key

NCFCRVHZKBSWRR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N

Origin of Product

United States

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